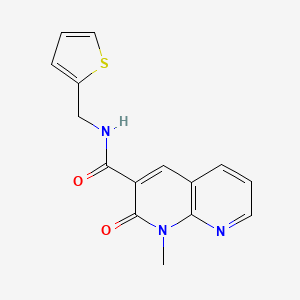

1-methyl-2-oxo-N-(thiophen-2-ylmethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Description

Historical Development of 1,8-Naphthyridine Research

The exploration of 1,8-naphthyridine derivatives began in the mid-20th century with the discovery of nalidixic acid, the first quinolone antibiotic derived from a 1,8-naphthyridine core. This breakthrough demonstrated the scaffold’s capacity to inhibit bacterial DNA gyrase, paving the way for synthetic efforts to enhance potency and spectrum. Structural innovations in the 1980s–1990s introduced fluorinated derivatives like enoxacin and trovafloxacin, which improved Gram-positive coverage and pharmacokinetic profiles. Parallel work revealed the scaffold’s versatility beyond antimicrobial applications, with derivatives showing anticancer, anti-inflammatory, and neuroprotective activities.

A pivotal shift occurred in the 2000s with the incorporation of heteroaromatic substituents, such as thiophene rings, to modulate electronic properties and binding affinity. For example, 3-TNB (3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide) demonstrated synergistic effects with fluoroquinolones against multidrug-resistant pathogens, highlighting the role of sulfonamide-thiophene hybrids in overcoming antibiotic resistance. These developments provided the conceptual foundation for designing this compound, which merges a thiophene-methyl group with a carboxamide side chain to exploit both steric and electronic interactions.

Significance in Medicinal Chemistry and Drug Discovery

The 1,8-naphthyridine nucleus serves as a privileged structure in medicinal chemistry due to its ability to engage diverse biological targets through hydrogen bonding, π-π stacking, and metal coordination. This scaffold’s planar aromatic system facilitates intercalation into DNA or enzyme active sites, while its nitrogen atoms act as hydrogen bond acceptors, critical for inhibiting topoisomerases and kinases. The introduction of a thiophene-methylcarboxamide group in the subject compound amplifies these interactions:

- Thiophene moiety : Enhances lipophilicity and membrane permeability, potentially improving central nervous system (CNS) penetration for neurological applications.

- Carboxamide side chain : Introduces hydrogen bond donor-acceptor pairs, enabling selective binding to protease or kinase ATP-binding pockets.

Classification Within Heterocyclic Pharmaceutical Compounds

This compound belongs to the diazanaphthalene subclass of heterocyclic compounds, characterized by two nitrogen atoms in a bicyclic aromatic system. Its classification aligns with the following hierarchy:

This classification situates the compound within a broader pharmacological context. Compared to monocyclic heterocycles like pyridine or thiophene, the 1,8-naphthyridine system offers greater rigidity and surface area for target engagement, while the thiophene-carboxamide extension introduces steric bulk that may hinder off-target interactions.

Structural Relationship to Bioactive 1,8-Naphthyridine Derivatives

The structural evolution of 1,8-naphthyridine derivatives reveals consistent optimization strategies:

Key structural comparisons:

- Core modifications : The 1-methyl-2-oxo group in the subject compound introduces a keto-enol tautomerism, potentially stabilizing interactions with metal ions in enzymatic active sites.

- Position 3 substitution : Unlike earlier derivatives with simple alkyl or aryl groups, the carboxamide-thiophene moiety enables dual hydrogen bonding and hydrophobic interactions, a feature exploited in kinase inhibitors like imatinib.

- Thiophene integration : The thiophen-2-ylmethyl group mirrors bioisosteric replacements in antipsychotics (e.g., olanzapine), suggesting potential CNS applicability absent in older naphthyridines.

Ongoing research explores how these structural features translate to functional outcomes. Molecular docking studies predict that the thiophene-carboxamide arm occupies allosteric pockets in β-lactamase enzymes, potentially restoring β-lactam efficacy against resistant strains. Meanwhile, the 1,8-naphthyridine core maintains π-stacking with DNA bases, preserving gyrase-interaction capabilities observed in earlier derivatives.

Properties

IUPAC Name |

1-methyl-2-oxo-N-(thiophen-2-ylmethyl)-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c1-18-13-10(4-2-6-16-13)8-12(15(18)20)14(19)17-9-11-5-3-7-21-11/h2-8H,9H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMNJFGGEUCHTES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2-oxo-N-(thiophen-2-ylmethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Naphthyridine Core: Starting with a suitable precursor, such as 2-aminonicotinic acid, the naphthyridine core is constructed through cyclization reactions.

Introduction of the Methyl Group: Methylation of the naphthyridine core is achieved using methylating agents like methyl iodide under basic conditions.

Attachment of the Thiophene Ring: The thiophene ring is introduced via a nucleophilic substitution reaction, where a thiophen-2-ylmethyl halide reacts with the naphthyridine intermediate.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amide coupling reaction, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-oxo-N-(thiophen-2-ylmethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents such as sodium borohydride can convert the carbonyl group to a hydroxyl group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

Substitution: Halogenated thiophene derivatives, nucleophiles like amines or thiols, under reflux conditions.

Major Products Formed:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Alcohols.

Substitution Products: Various substituted thiophene derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 1-methyl-2-oxo-N-(thiophen-2-ylmethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide exhibit significant antimicrobial properties. For example, studies have shown that naphthyridine derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with bacterial DNA gyrase or other essential enzymes involved in nucleic acid synthesis .

Antiparasitic Activity

A notable application of this compound is in the treatment of parasitic infections such as leishmaniasis. A study highlighted the development of naphthyridine derivatives with potent in vitro activity against Leishmania donovani, the causative agent of visceral leishmaniasis. The structure–activity relationship (SAR) studies revealed that modifications at specific positions on the naphthyridine core can enhance efficacy and reduce toxicity .

Cancer Research

Compounds with naphthyridine structures have been investigated for their potential anti-cancer properties. They have shown promise as inhibitors of various cancer cell lines by inducing apoptosis and inhibiting proliferation through mechanisms such as the modulation of signaling pathways involved in cell survival and death .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of O-linked beta-N-acetylglucosamine transferase (OGT), which plays a crucial role in cellular signaling and metabolism. Inhibition of OGT can impact various diseases, including cancer and neurodegenerative disorders .

Case Study 1: Antileishmanial Activity

In a collaborative study between GlaxoSmithKline and the University of Dundee, researchers synthesized a series of naphthyridine derivatives to evaluate their antileishmanial activity. One compound demonstrated a pEC50 value indicating substantial potency against L. donovani amastigotes in THP-1 cells. The study emphasized the importance of structural modifications to improve both efficacy and safety profiles .

Case Study 2: Anticancer Activity

Mechanism of Action

The mechanism of action of 1-methyl-2-oxo-N-(thiophen-2-ylmethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 1

The methyl group at position 1 distinguishes this compound from analogs with bulkier or functionalized substituents:

- JT11 (N-(4-Methylcyclohexyl)-2-oxo-1-pentyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide): Features a pentyl chain at position 1, enhancing lipophilicity and CB2 receptor affinity (EC₅₀ = 12 nM) .

- FG160a (1-(5-Chloropentyl)-N-(4-methylcyclohexyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide): A chloropentyl chain improves CB2 binding (Ki = 0.8 nM) but reduces selectivity over CB1 .

- Compound 9 (1-(4-Fluorobutyl)-2-oxo-N-(dicarba-closo-dodecaboranyl)-1,8-naphthyridine-3-carboxamide): Fluorobutyl substituent increases blood-brain barrier penetration, making it suitable for PET imaging .

Key Insight : Shorter alkyl chains (e.g., methyl) at position 1 may reduce receptor off-target effects but could compromise binding potency compared to longer chains.

Carboxamide Substituent Modifications

The thiophen-2-ylmethyl group on the carboxamide nitrogen is compared to other aryl/alkyl substituents:

- Compound 11 (N-(2,4-Difluorobenzyl)-4-amino-1-(benzyloxy)-2-oxo-1,8-naphthyridine-3-carboxamide): Difluorobenzyl group enhances antiviral activity (EC₅₀ = 3 nM against HIV-1) due to halogen-π interactions with viral integrase .

- Compound 8b (N-(3,4-Difluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide): Hydroxy group at position 4 enables metal chelation, critical for integrase inhibition .

- Compound 5a3 (N-(3-Chlorophenyl)-1-(4-chlorobenzyl)-4-oxo-1,8-naphthyridine-3-carboxamide): Dual chloro substituents improve metabolic stability but reduce solubility .

Key Insight : Thiophen-2-ylmethyl may offer unique electronic effects (sulfur’s polarizability) but lacks halogenated substituents’ strong target interactions.

Pharmacological and Functional Comparisons

Notable Trends:

- CB2 Selectivity : Longer alkyl chains (pentyl/chloropentyl) and cyclohexylamide groups enhance CB2 affinity .

- Antiviral Activity: Halogenated benzyl groups and hydroxy/amino substituents are critical for integrase inhibition .

- Imaging Applications : Fluorinated alkyl chains and carborane moieties optimize pharmacokinetics for CNS targeting .

Biological Activity

The compound 1-methyl-2-oxo-N-(thiophen-2-ylmethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a member of the naphthyridine family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Anticancer Activity

Naphthyridine derivatives, including the compound , have demonstrated promising anticancer properties. Research indicates that compounds within this class can inhibit various cancer cell lines through multiple mechanisms. For instance, they may induce apoptosis, disrupt cell cycle progression, and inhibit key signaling pathways involved in tumor growth.

Key Findings:

- Inhibition of Tumor Cell Lines: Studies have shown that naphthyridine derivatives exhibit cytotoxic effects against several cancer types, including lung adenocarcinoma (SPAC1) and cervical cancer (HeLa) cells. The compound's structural modifications can enhance its potency significantly .

- Mechanisms of Action: The mechanisms include activation of apoptotic pathways and modulation of protein expression related to cell survival and proliferation .

Antimicrobial Activity

The antimicrobial properties of naphthyridine derivatives are well-documented. They have shown efficacy against a range of pathogens, including bacteria and fungi.

Key Findings:

- Broad Spectrum: The 1,8-naphthyridine scaffold has been associated with antimicrobial activities that target both Gram-positive and Gram-negative bacteria as well as fungi .

- Potential Applications: These compounds could be developed into new antimicrobial agents to combat resistant strains.

Anti-inflammatory Properties

Inflammation is a critical factor in many diseases, including cancer and neurodegenerative disorders. Naphthyridine derivatives have been studied for their anti-inflammatory effects.

Key Findings:

- Cytokine Modulation: Certain derivatives have been shown to reduce the production of pro-inflammatory cytokines, which can help alleviate conditions characterized by chronic inflammation .

Neurological Applications

Recent studies suggest that naphthyridine compounds may also possess neuroprotective properties, potentially offering therapeutic benefits for neurological disorders such as Alzheimer's disease.

Key Findings:

- Neuroprotection: Some derivatives have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of naphthyridine derivatives. The following table summarizes key modifications and their effects on biological activity:

Case Study 1: Anticancer Evaluation

A study conducted on a series of naphthyridine derivatives revealed that specific structural modifications led to enhanced inhibitory effects on human cancer cell lines. For instance, derivatives with a thiophenyl substitution exhibited up to tenfold increases in cytotoxicity compared to their parent compounds .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of various naphthyridine derivatives. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting that these compounds could serve as lead candidates for developing new antibiotics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-methyl-2-oxo-N-(thiophen-2-ylmethyl)-1,8-naphthyridine-3-carboxamide derivatives?

- Methodological Answer :

- Sonochemical Synthesis : Ultrasonic irradiation in DMF with POCl₃ facilitates rapid cyclization of naphthyridine precursors. Reaction conditions (e.g., 80–100°C for 2–4 hours) and cooling protocols (ice-water bath) are critical for crystallizing intermediates .

- Thermal Methods : Heating under reflux with aromatic amines (e.g., morpholine or diethylamine) introduces substituents at the 3-position of the naphthyridine core. Post-reaction workup involves fractional crystallization and column chromatography for purification .

- Key Considerations : Solvent selection (DMF for polar intermediates), stoichiometric ratios of POCl₃, and temperature control to avoid side reactions .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆) resolve aromatic protons (δ 7.24–9.19 ppm), amide NH signals (δ 9.91 ppm), and methylene bridges (δ 5.68 ppm). Coupling constants (e.g., J = 4.67 Hz) confirm regiochemistry .

- Infrared Spectroscopy (IR) : Peaks at 1686 cm⁻¹ (C=O keto) and 1651 cm⁻¹ (C=O amide) validate the naphthyridine scaffold. C–Cl stretches (737–780 cm⁻¹) confirm halogenated substituents .

- Mass Spectrometry : High-resolution MS (e.g., m/z 423 [M⁺]) matches theoretical molecular weights (e.g., C₂₂H₁₅Cl₂N₃O₂, MW 424.28) .

Advanced Research Questions

Q. How can in silico molecular docking studies optimize the biological activity of this compound?

- Methodological Answer :

- Target Selection : Prioritize enzymes (e.g., bacterial DNA gyrase or kinases) based on structural homology to known naphthyridine targets .

- Docking Protocols : Use software like AutoDock Vina to model interactions between the naphthyridine core and active-site residues. Key parameters include grid box size (20–30 ų), exhaustiveness (≥8), and scoring functions (e.g., AMBER force fields) .

- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values. Discrepancies may arise from solvent effects or protein flexibility .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Purity Assessment : Validate compound purity via HPLC (≥95%) and elemental analysis (e.g., C: 62.21% vs. calc. 62.28%) to rule out impurities as confounding factors .

- Biological Replicates : Use ≥3 independent assays (e.g., antimicrobial disk diffusion) with standardized inoculum sizes (e.g., 1×10⁶ CFU/mL) to minimize variability .

- Statistical Models : Apply ANOVA or Tukey’s HSD test to compare activity across substituents (e.g., thiophene vs. chlorophenyl groups). Significant differences (p < 0.05) may indicate structure-activity relationships .

Q. How can process control and simulation improve the scalability of naphthyridine synthesis?

- Methodological Answer :

- Reactor Design : Optimize heat transfer in continuous-flow reactors to maintain exothermic reactions (e.g., POCl₃-mediated cyclization) below 100°C .

- Process Simulation : Use Aspen Plus® to model solvent recovery (DMF distillation at 153°C) and predict yields under varying pressures (1–5 bar) .

- Quality-by-Design (QbD) : Define critical process parameters (CPPs) like reaction time and temperature, linked to critical quality attributes (CQAs) such as crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.